molecular formula C20H15FO2 B15204314 4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B15204314
M. Wt: 306.3 g/mol
InChI Key: PKSGVTGLNZEKDL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a benzyloxy group at the 4-position, a fluorine atom at the 2’-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene.

    Introduction of the benzyloxy group: This step involves the etherification of the biphenyl intermediate with benzyl alcohol under basic conditions.

    Formylation: The final step involves the formylation of the biphenyl intermediate to introduce the aldehyde group, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzyloxy and fluorine groups can enhance binding affinity and specificity to molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.

    4-(Benzyloxy)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Benzyloxy)-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

4-(Benzyloxy)-2’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets.

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15FO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

PKSGVTGLNZEKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3F)C=O

Origin of Product

United States

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